molecular formula C19H22N4O3 B2635520 9-(2,5-dimethoxyphenyl)-6,6-dimethyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one CAS No. 367907-45-7

9-(2,5-dimethoxyphenyl)-6,6-dimethyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one

Cat. No. B2635520
CAS RN: 367907-45-7
M. Wt: 354.41
InChI Key: MEFHEFYVURXKKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “9-(2,5-dimethoxyphenyl)-6,6-dimethyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one” belongs to the class of quinazolinones, which are heterocyclic compounds known for their diverse pharmacological activities . Quinazolinones and their derivatives are known for their antibacterial, antifungal, anticonvulsant, anti-inflammatory, anti-HIV, anticancer, and analgesic activities .


Synthesis Analysis

The synthesis of this compound involves a three-component reaction between aldehydes, dimedone, and 3-amino-1,2,4-triazole or 2-aminobenzimidazole in acetic acid as the reaction medium at 60 °C . This method is noted for its efficiency, yielding good results without the need for a catalyst .


Molecular Structure Analysis

The molecular structure of this compound includes a 5,6,7,8-tetrahydropyridine ring, which adopts a half-chair conformation . The fused-thieno [2,3-d]pyrimidine ring system is essentially planar and forms a dihedral angle with the attached phenyl ring .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound are primarily condensation reactions . The reactions involve the use of aldehydes and a cyclic beta-diketone with 2-aminobenzothiazole, 2-aminobenzimidazole, or 3-amino-1,2,4-triazole .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a half-chair conformation of the 5,6,7,8-tetrahydropyridine ring and a planar fused-thieno [2,3-d]pyrimidine ring system . More specific details about the physical and chemical properties of this compound are not available in the retrieved literature.

Scientific Research Applications

Energetic Materials

The compound belongs to the [1,2,4]triazolo[4,3-b][1,2,4,5]tetrazine-based energetic materials . These materials are synthesized effectively using monosubstituted tetrazine or tetrazine-based fused rings as starting materials . They exhibit excellent insensitivity toward external stimuli and very good calculated detonation performance .

Secondary Explosives

The compound could be used as a secondary explosive . It exhibits excellent insensitivity toward external stimuli and a very good calculated detonation performance that are comparable to the current secondary-explosive benchmark, CL-20 .

Heat-Resistant Explosives

The compound has a significant potential as a heat-resistant explosive . It has a remarkable measured density, excellent thermal stability, and very good calculated detonation performance .

Primary Explosives

The compound could be used as a primary explosive . It is very sensitive but exhibits excellent calculated detonation performance .

PCAF Inhibitors

The compound could be used in the development of novel PCAF inhibitors with potential anticancer activity . Targeting PCAF with small inhibitor molecules has emerged as a potential therapeutic strategy for the treatment of cancer .

Anticancer Activity

The compound could be used in the treatment of cancer . It has shown potent activity against HePG2, MCF-7, PC3, and HCT-116 .

Luminescent Properties

The compound shows weak luminescent properties in MeCN solution .

Ambipolar Semiconductor Properties

The compound exhibits ambipolar semiconductor properties .

properties

IUPAC Name

9-(2,5-dimethoxyphenyl)-6,6-dimethyl-4,5,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O3/c1-19(2)8-13-16(14(24)9-19)17(23-18(22-13)20-10-21-23)12-7-11(25-3)5-6-15(12)26-4/h5-7,10,17H,8-9H2,1-4H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEFHEFYVURXKKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(N3C(=NC=N3)N2)C4=C(C=CC(=C4)OC)OC)C(=O)C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.